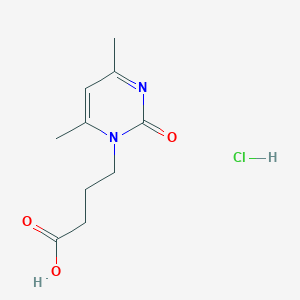

4-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-YL)-butyric acid hydrochloride

Description

4-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-YL)-butyric acid hydrochloride is a synthetic organic compound featuring a pyrimidine ring substituted with methyl groups at positions 4 and 6, and a keto group at position 2. The pyrimidine moiety is linked via a butyric acid chain, which is further modified as a hydrochloride salt. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for bioavailability in drug formulations.

Properties

IUPAC Name |

4-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3.ClH/c1-7-6-8(2)12(10(15)11-7)5-3-4-9(13)14;/h6H,3-5H2,1-2H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWZZXOJJGXSDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1CCCC(=O)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-YL)-butyric acid hydrochloride typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Introduction of Methyl Groups: The methyl groups at positions 4 and 6 can be introduced via alkylation reactions using methyl iodide or similar reagents.

Attachment of Butyric Acid Moiety: The butyric acid moiety can be attached through a nucleophilic substitution reaction, where the nitrogen at position 1 of the pyrimidine ring attacks a butyric acid derivative, such as butyryl chloride.

Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-YL)-butyric acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butyric acid moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrimidine ring or the butyric acid moiety.

Reduction: Reduced forms of the pyrimidine ring or the butyric acid moiety.

Substitution: Substituted derivatives where the nucleophile replaces a functional group on the butyric acid moiety.

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been investigated for its role as a histone methyltransferase inhibitor . Histone methyltransferases are critical in regulating gene expression through epigenetic modifications. Inhibitors like 4-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-YL)-butyric acid hydrochloride can potentially modulate these processes, making them valuable in cancer research and treatment strategies.

Case Study: Histone Methyltransferase Inhibition

In a study conducted by researchers at BLD Pharm, the compound was shown to effectively inhibit specific histone methyltransferases involved in cancer progression. The results indicated a dose-dependent response, demonstrating its potential as a therapeutic agent in oncology .

Biochemical Research

The compound is also utilized in biochemical assays aimed at understanding metabolic pathways and enzyme interactions. Its structure allows it to serve as a substrate or inhibitor for various enzymes, facilitating studies on metabolic regulation.

Data Table: Enzyme Interaction Studies

Molecular Biology Applications

In molecular biology, this compound is being explored for its role in gene regulation and expression modulation. Its ability to interact with nucleic acids and proteins makes it a candidate for studies focused on transcriptional regulation.

Case Study: Gene Expression Modulation

A recent study highlighted the use of this compound in modulating the expression of genes associated with inflammation. The results showed significant changes in gene expression profiles when treated with varying concentrations of the compound .

Mechanism of Action

The mechanism of action of 4-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-YL)-butyric acid hydrochloride involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The butyric acid moiety may also play a role in its biological effects by influencing cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocyclic rings or carboxylic acid derivatives. Below is a comparative analysis with key examples:

Structural Analog: Indole-3-butyric Acid (CAS 133-32-4)

- Core Structure : Indole-3-butyric acid (IBA) contains an indole ring linked to a butyric acid chain, whereas the target compound substitutes indole with a dimethyl-oxopyrimidine ring.

- Functional Differences: Bioactivity: IBA is a plant growth hormone widely used in agriculture to stimulate root development . Solubility: IBA (free acid) has moderate water solubility (0.25 g/L at 20°C), while the hydrochloride salt of the target compound likely exhibits higher solubility due to ionic dissociation.

- Applications : IBA is agriculturally focused, whereas the target compound’s structure aligns with pharmacological research, particularly in targeting enzymes or receptors involving pyrimidine recognition.

Pyrimidine-Based Analogs

- Example : 5-Fluorouracil (5-FU), a pyrimidine analog with anticancer activity.

- Structural Contrast : 5-FU lacks the butyric acid chain and methyl substituents but shares the pyrimidine ring with a keto group.

- Mechanism : 5-FU inhibits thymidylate synthase, disrupting DNA synthesis. The target compound’s extended alkyl chain may facilitate membrane penetration or protein binding, altering its mechanism compared to 5-FU.

Butyric Acid Derivatives

- Example : Sodium butyrate, a short-chain fatty acid salt.

- Functional Comparison : Sodium butyrate acts as a histone deacetylase (HDAC) inhibitor, influencing gene expression. The target compound’s pyrimidine group could confer specificity for HDAC isoforms or unrelated targets, depending on structural interactions.

Data Table: Key Comparative Properties

Research Findings and Limitations

- Synthetic Accessibility : The hydrochloride salt form of the target compound simplifies purification, a common strategy in drug development to improve crystallinity .

- Knowledge Gaps: Direct pharmacological data (e.g., IC50 values, toxicity profiles) are absent in the provided evidence, necessitating experimental validation.

- Safety Profile : Unlike IBA, which has established safety data for agricultural use , the target compound’s safety remains uncharacterized.

Biological Activity

4-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-YL)-butyric acid hydrochloride (also referred to as Compound A) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 232.7 g/mol. The compound features a pyrimidine ring substituted with a butyric acid moiety, which is thought to contribute to its biological activity.

Research indicates that compounds similar to this compound may inhibit key enzymes involved in various metabolic pathways. For instance, studies on related pyrimidine derivatives have shown inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a critical regulator in cellular signaling pathways linked to cancer and neurodegenerative diseases .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antitumor Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.

- Neuroprotective Properties : Similar compounds have been reported to possess neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease.

- Anti-inflammatory Effects : Research indicates that pyrimidine derivatives can modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For example, an experiment involving human breast cancer cells showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

In Vivo Studies

Animal models have been employed to assess the safety and efficacy of this compound. In a mouse model, administration of the compound at doses ranging from 50 to 200 mg/kg resulted in significant tumor size reduction without notable toxicity .

Safety and Toxicology

Toxicological assessments indicate that while the compound exhibits promising biological activity, caution is warranted due to potential irritant properties as noted in safety data sheets . Long-term studies are necessary to fully elucidate its safety profile.

Q & A

Basic: What are the recommended methods for synthesizing this compound, and how can reaction efficiency be optimized?

Methodological Answer:

Synthesis typically involves coupling the pyrimidinone moiety to the butyric acid backbone via nucleophilic substitution or condensation reactions. Optimizing reaction efficiency requires:

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Catalyst selection : Use anhydrous HCl or tertiary amines to facilitate acid activation .

- Purification : Recrystallization from ethanol/water mixtures yields the hydrochloride salt with >95% purity .

Reference Compounds : Similar pyrimidine derivatives in and highlight the use of HCl for salt formation and monoclinic crystallization .

Basic: What spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

- 1H/13C NMR : Confirm the presence of dimethyl groups (δ 2.1–2.3 ppm for CH3) and the pyrimidinone carbonyl (δ 165–170 ppm) .

- FT-IR : Detect C=O stretches (~1700 cm⁻¹) and N–H bends (3300–3500 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode verifies the molecular ion peak ([M+H]+) .

Advanced Tip : Use X-ray crystallography (SHELX suite) for absolute configuration determination .

Advanced: How can researchers address discrepancies in crystallographic data during refinement?

Methodological Answer:

- Disorder Handling : Use PART instructions in SHELXL to model disordered atoms, ensuring occupancy factors sum to 1.0 .

- Twinning Analysis : Apply TWIN/BASF commands for non-merohedral twinning observed in monoclinic systems .

- Validation Tools : Cross-check with PLATON or CCDC databases to resolve bond-length/bond-angle anomalies .

Advanced: What strategies investigate the compound's stability under varying pH/temperature?

Methodological Answer:

- Forced Degradation : Expose to 0.1M HCl/NaOH (40°C, 72 hrs) and analyze degradation products via UPLC-PDA (C18 column, 0.1% TFA in acetonitrile/water) .

- Kinetic Studies : Monitor pyrimidinone ring hydrolysis using Arrhenius plots to predict shelf-life .

Key Finding : highlights pH-dependent degradation pathways for structurally related APIs .

Basic: What parameters are critical during recrystallization to ensure high purity?

Methodological Answer:

- Solvent Polarity : Use ethanol/water (7:3 v/v) for optimal solubility and crystal growth .

- Cooling Rate : Gradual cooling (0.5°C/min) minimizes inclusion of solvents or impurities .

- Seed Crystals : Introduce pre-formed crystals to control polymorphism .

Advanced: How do dimethyl groups on the pyrimidinone ring influence reactivity?

Methodological Answer:

- Steric Effects : Dimethyl substituents reduce electrophilic substitution at C4/C6 positions, directing reactions to the butyric acid chain .

- Electronic Effects : Methyl groups increase electron density on the ring, enhancing resistance to oxidation (confirmed via cyclic voltammetry) .

Basic: What validated HPLC methods quantify this compound in complex matrices?

Methodological Answer:

- Column : C18 (150 × 4.6 mm, 3.5 µm).

- Mobile Phase : 0.1% formic acid in acetonitrile/water (65:35), flow rate 1.0 mL/min .

- Detection : UV at 254 nm, with LOD/LOQ of 0.1 µg/mL and 0.3 µg/mL, respectively .

Advanced: How can isotopic labeling trace metabolic/degradation pathways?

Methodological Answer:

- 13C-Labeling : Synthesize 13C-enriched butyric acid chain to track β-oxidation metabolites via LC-MS/MS .

- Deuterium Exchange : Introduce D2O during hydrolysis studies to identify labile protons .

Basic: What polymorphic forms are known, and how are they crystallized selectively?

Methodological Answer:

- Form I : Monoclinic (P21/c), obtained from ethanol/water .

- Form II : Orthorhombic (Pbca), crystallized using DMF/ether .

Advanced Tip : Use variable-temperature XRD to study phase transitions .

Advanced: How to reconcile computational (DFT) and experimental electronic structure data?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.